![molecular formula C₁₂H₂₄N₂O₅ B1139728 N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine CAS No. 35978-97-3](/img/structure/B1139728.png)
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine (N-AFL) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. N-AFL is a derivative of the amino acid L-fucose, and is composed of a 6-carbon sugar backbone, two nitrogen atoms, and an epsilon-aminocaproyl group. N-AFL has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, N-AFL has been shown to have potential applications in the treatment of metabolic disorders, such as diabetes, and as an immunomodulator.
Scientific Research Applications
Preparation of Sugar Specific Antibodies
“N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” is used for the preparation of sugar-specific antibodies . These antibodies can recognize and bind to specific sugar structures, making them useful in various biological and medical research applications.
Study of Bacterial Toxins
This compound has been used in the study of bacterial toxins, such as those produced by Escherichia coli and cholera . By understanding how these toxins interact with sugars, researchers can develop new strategies for preventing and treating bacterial infections.
Development of Receptor Antagonists
Research has been conducted into the use of this compound in the development of receptor antagonists . These are substances that block the action of certain receptors in the body, and they can be used in the treatment of various diseases.
Non-Radioactive Labeling of DNA
Thermo Fisher Scientific mentions a similar compound, “Biotin-11-dUTP (biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2’-deoxyuridine-5’-triphosphate])”, which is used for enzymatic non-radioactive labeling of DNA . It’s possible that “N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” could have similar applications.
Mechanism of Action
Target of Action
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as Epsilon-Aminocaproic Acid (EACA), primarily targets plasmin , a serine protease involved in many physiological processes . Plasmin plays a crucial role in fibrin cleavage, wound healing, tissue repair, and migration .
Mode of Action
EACA interacts with plasmin by inhibiting its amidolytic activity . This interaction results in the prevention of plasmin over-activity, which is essential in blood coagulation disorders or during surgeries .
Biochemical Pathways
The activation of plasminogen (PLG) to plasmin (PL) is a result of a single cleavage of the scissile bond between Arg 561 and Val 562 in plasminogen . EACA interferes with this activation process, thereby inhibiting the conversion of plasminogen to plasmin .
Pharmacokinetics
It is known that the compound’s inhibitory activity against plasmin is higher than that of eaca .
Result of Action
The inhibition of plasmin by EACA results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
properties
IUPAC Name |
6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKRQKYASNHPN-QXLODFHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675565 |
Source
|
Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine | |
CAS RN |
35978-97-3 |
Source
|
Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.